molecular formula C9H18BrNO B1296136 2-Bromo-n-heptylacetamide CAS No. 5463-16-1

2-Bromo-n-heptylacetamide

Cat. No.: B1296136
CAS No.: 5463-16-1
M. Wt: 236.15 g/mol
InChI Key: IKIDKUUEELNQKF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 2-Bromo-n-heptylacetamide are currently unknown. This compound is a biochemical used for proteomics research

Mode of Action

It is known that the compound is involved in the reaction of n-bromoacetamide with olefins, leading to the formation of 2-bromo-n-bromoacetimidates . This process appears to occur in two stages: a free radical reaction of N-bromoacetamide with itself to form N,N-dibromoacetamide, followed by ionic addition of N,N-dibromoacetamide to the double bond .

Biochemical Pathways

The compound is involved in the reaction of N-bromoacetamide with olefins, which leads to the formation of 2-bromo-N-bromoacetimidates . The downstream effects of this reaction on other biochemical pathways require further investigation.

Pharmacokinetics

As a biochemical used for proteomics research , understanding its ADME properties would be crucial for assessing its bioavailability and potential therapeutic applications.

Result of Action

Given its involvement in the reaction of N-bromoacetamide with olefins , it may influence the formation of 2-bromo-N-bromoacetimidates and potentially affect cellular processes involving these compounds

Biochemical Analysis

Cellular Effects

2-Bromo-n-heptylacetamide has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may affect the activity of kinases and phosphatases, which are enzymes involved in phosphorylation and dephosphorylation processes. These modifications can alter the activity of various signaling proteins, leading to changes in cell behavior. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have also indicated that the compound can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cell death and tissue damage. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-n-heptylacetamide typically involves the bromination of n-heptylacetamide. One common method includes the reaction of n-heptylacetamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the second carbon position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions using similar conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-n-heptylacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The compound can be reduced to form n-heptylacetamide by using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidation reactions can convert the amide group to other functional groups, although this is less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Products such as n-heptylamine, n-heptylthiol, or n-heptyl alcohol.

    Reduction: n-Heptylacetamide.

    Oxidation: Various oxidized derivatives depending on the conditions used.

Scientific Research Applications

2-Bromo-n-heptylacetamide is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-n-octylacetamide: Similar structure with an additional carbon in the alkyl chain.

    2-Bromo-n-hexylacetamide: Similar structure with one less carbon in the alkyl chain.

    2-Chloro-n-heptylacetamide: Similar structure with chlorine instead of bromine.

Uniqueness

2-Bromo-n-heptylacetamide is unique due to its specific alkyl chain length and the presence of a bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom makes it a more reactive alkylating agent compared to its chloro analogs, and the specific chain length can influence its solubility and interaction with biological molecules .

Properties

IUPAC Name

2-bromo-N-heptylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrNO/c1-2-3-4-5-6-7-11-9(12)8-10/h2-8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIDKUUEELNQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280015
Record name 2-bromo-n-heptylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5463-16-1
Record name NSC15101
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15101
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-n-heptylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of n-heptylamine (2.30 g, 20 mmol) in THF (20 ml) was dropped a solution of bromoacetyl bromide (2.02 g, 10 mmol) in THF (10 ml) with ice-cooling and stirring and the mixture was stirred at 0° C. for 1 hour. The reaction solution was concentrated in vacuo, water was added to the residue and the mixture was extracted with ether. The organic layer was washed with water and a saturated sodium chloride solution successively and dried over anhydrous sodium sulfate and the solvent was evaporated therefrom to provide 2.36 g (yield 99%) of crude 2-bromo-N-heptylacetamide as oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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